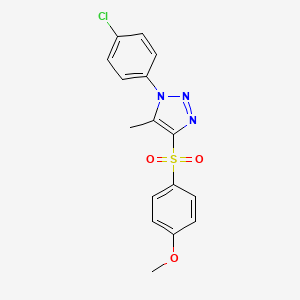

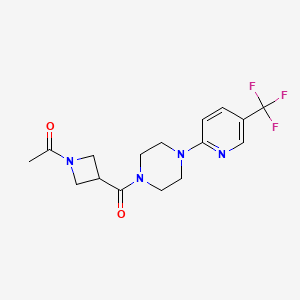

![molecular formula C15H14ClNO4S B2412940 4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid CAS No. 592472-66-7](/img/structure/B2412940.png)

4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

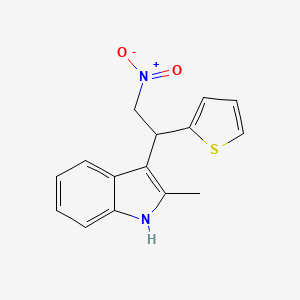

4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C15H14ClNO4S . It has a molecular weight of 339.79 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core with a chlorobenzyl group, a methylsulfonyl group, and an amino group attached .Aplicaciones Científicas De Investigación

Cardioprotective Agents : A study by Baumgarth, Beier, and Gericke (1997) highlighted the use of compounds similar to 4-[(2-Chlorobenzyl)(methylsulfonyl)amino]benzoic acid as Na+/H+ antiporter inhibitors. These compounds, including benzoylguanidines, showed potential for use in treating acute myocardial infarction due to their cardioprotective properties (Baumgarth et al., 1997).

EP1 Receptor Antagonists : Naganawa et al. (2006) developed heteroaryl sulfonamides, closely related to this compound, as selective antagonists for the EP1 receptor. These compounds demonstrated optimized antagonist activity and potential in vivo efficacy (Naganawa et al., 2006).

Chemical Synthesis : Yin (2002) described a method for synthesizing 4-(methylsulfonyl)benzoic acid, a compound structurally related to this compound. This synthesis was significant for its high yield and purity, contributing to environmental protection and suitability for large-scale production (Yin, 2002).

Antibacterial Agents : Parekh et al. (2005) studied the synthesis of Schiff bases derived from 4-aminobenzoic acid, including a compound structurally similar to this compound. These compounds exhibited potential antibacterial properties against various bacterial strains (Parekh et al., 2005).

Antimicrobial Activities : Dineshkumar and Thirunarayanan (2019) synthesized 4-(substituted phenylsulfonamido)benzoic acids through a catalyzed condensation process. These compounds showed promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Dineshkumar & Thirunarayanan, 2019).

Synthesis of Amino Acids and Esters : Several studies have focused on synthesizing derivatives of benzoic acid for various applications, including as intermediates in pharmaceuticals and in the study of catalysis and chemical reactions (e.g., Wang et al., 2016; Hvenegaard et al., 2012; Amarnath & Palaniappan, 2005) (Wang et al., 2016); (Hvenegaard et al., 2012); (Amarnath & Palaniappan, 2005).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4S/c1-22(20,21)17(10-12-4-2-3-5-14(12)16)13-8-6-11(7-9-13)15(18)19/h2-9H,10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCNPAVZBYNXHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

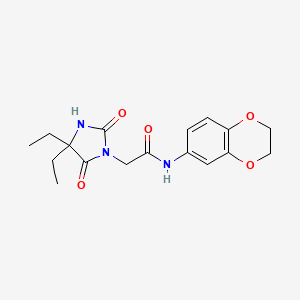

![(E)-methyl 2-(2-styryl-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2412865.png)

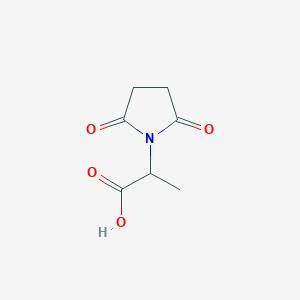

![2-(4-(4-fluorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile](/img/structure/B2412867.png)

![(E)-3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-2-cyano-N-(3-methylphenyl)prop-2-enamide](/img/structure/B2412875.png)

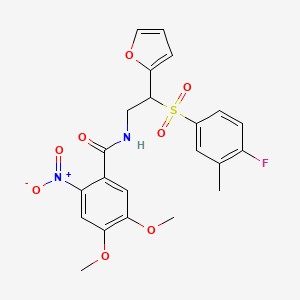

![methyl 2-[cyanomethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2412880.png)